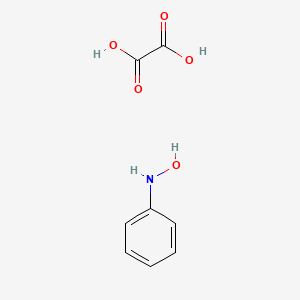

N-Phenylhydroxylamine oxalate

Vue d'ensemble

Description

N-Phenylhydroxylamine oxalate is an organic compound with the formula C6H5NHOH·C2H2O4. It is a derivative of phenylhydroxylamine, where the oxalate salt form enhances its stability. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized by the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained between 60-65°C. The phenylhydroxylamine is then crystallized out by cooling the solution to 0°C .

Industrial Production Methods: In industrial settings, the preparation of N-Phenylhydroxylamine involves catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst. This method provides high yields and is more efficient for large-scale production .

Types of Reactions:

Oxidation: N-Phenylhydroxylamine can be oxidized to nitrosobenzene using dichromate as an oxidizing agent.

Reduction: It can be reduced to aniline under suitable conditions.

Substitution: It reacts with aldehydes to form nitrones, such as the condensation with benzaldehyde to form diphenylnitrone.

Common Reagents and Conditions:

Oxidation: Dichromate in acidic conditions.

Reduction: Hydrogenation using hydrazine and rhodium catalyst.

Substitution: Aldehydes in the presence of a base.

Major Products:

Oxidation: Nitrosobenzene.

Reduction: Aniline.

Substitution: Diphenylnitrone.

Applications De Recherche Scientifique

N-Phenylhydroxylamine oxalate is utilized in various fields:

Chemistry: As an intermediate in the synthesis of other organic compounds.

Biology: In the study of redox reactions and enzyme mechanisms.

Industry: Used in the production of dyes, polymers, and other industrial chemicals

Mécanisme D'action

The mechanism of action of N-Phenylhydroxylamine involves its redox properties. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets include various enzymes and substrates involved in redox reactions. The pathways often involve the transfer of electrons, leading to the formation or breaking of chemical bonds .

Comparaison Avec Des Composés Similaires

Hydroxylamine: Similar in structure but lacks the phenyl group.

Nitrosobenzene: An oxidized form of phenylhydroxylamine.

Aniline: A reduced form of phenylhydroxylamine.

Uniqueness: N-Phenylhydroxylamine oxalate is unique due to its stability in the oxalate form and its versatile redox properties. It serves as a crucial intermediate in various synthetic pathways, making it valuable in both research and industrial applications .

Activité Biologique

N-Phenylhydroxylamine oxalate is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is derived from N-phenylhydroxylamine and oxalic acid. Its molecular formula is , indicating the presence of hydroxylamine and oxalate functional groups, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of N-phenylhydroxylamine with oxalic acid. This process ensures high purity levels and efficient production of the desired oxalate salt form, which is essential for its biological applications.

This compound exhibits several biological activities, primarily due to its ability to interact with various biological macromolecules. Its hydroxylamine group can participate in redox reactions, potentially influencing oxidative stress pathways.

- Antioxidant Activity : The compound's structure allows it to act as a reducing agent, scavenging free radicals and thereby mitigating oxidative damage in cells.

- Enzymatic Interactions : Interaction studies have shown that this compound can affect enzyme activity, particularly those involved in metabolic pathways related to oxidative stress .

Toxicological Studies

Research has indicated potential toxic effects associated with phenylhydroxylamines, including this compound. A notable study demonstrated that phenylhydroxylamine (PHA), a metabolite closely related to N-Phenylhydroxylamine, exhibited splenotoxicity in rat models. The study reported dose-dependent increases in splenic lipid peroxidation and methemoglobin levels, suggesting that compounds like this compound may also exert similar effects .

Case Studies

- Splenic Toxicity in Rats : In a controlled study involving Sprague-Dawley rats administered varying doses of PHA, significant splenomegaly was observed alongside increased oxidative stress markers. This suggests that similar compounds may pose risks when used therapeutically .

- Oxidative Stress Implications : Another study highlighted the role of hydroxylamines in inducing oxidative stress within cellular environments, which could lead to cellular damage and apoptosis if not properly regulated .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Hydroxylamine | NHOH | Simple structure; primarily used as a reducing agent |

| N,N-Dimethylhydroxylamine | (CH₃)₂NHO | More sterically hindered; used in different synthetic pathways |

| 4-Aminophenol | C₆H₇N₃O | Exhibits different reactivity patterns compared to hydroxylamines |

| N-Acetyl-N-phenylhydroxylamine | C₈H₉N₃O₂ | Acetylated form; alters reactivity and solubility characteristics |

This table illustrates how this compound stands apart due to its specific functional groups and potential applications in drug development.

Research Findings and Future Directions

Recent studies have begun to explore the pharmacological potential of this compound. Its ability to modulate enzyme activity opens avenues for therapeutic applications, particularly in conditions characterized by oxidative stress.

Potential Applications

- Drug Development : Due to its biological activity, there is potential for this compound to be developed into therapeutic agents targeting oxidative stress-related diseases.

- Biotechnological Applications : The compound's interaction with enzymes like oxalate decarboxylase could be harnessed for improving metabolic pathways related to hyperoxaluria.

Analyse Des Réactions Chimiques

Condensation with Aldehydes to Form Nitrones

N-Phenylhydroxylamine oxalate reacts with aldehydes under mild conditions to yield nitrones, which are valuable 1,3-dipolar intermediates in cycloaddition reactions. For example:

Reaction :

Conditions : Room temperature, aqueous or alcoholic solvents .

Outcome : Diphenylnitrone forms quantitatively when benzaldehyde is used. The oxalate counterion stabilizes the intermediate, enhancing reaction efficiency .

Redox Reactions

The hydroxylamine moiety acts as a reducing agent, participating in redox processes:

Oxidation to Nitrosobenzene

\text{C₆H₅NHOH} \xrightarrow{\text{Cr₂O₇^{2-}}} \text{C₆H₅NO} + \text{H₂O}

Conditions : Acidic dichromate solutions at 50–60°C .

Yield : >90% under optimized conditions .

Reduction of Nitro Compounds

This compound facilitates catalytic reductions. For instance, nitrobenzene is reduced to N-phenylhydroxylamine using Rh catalysts:

Catalyst : Rhodium nanoparticles (0.1 mol%)

Reductant : Hydrazine (H₂ source)

Turnover Frequency (TOF) : 6,100 h⁻¹ (initial rate).

| Catalyst | Substrate | TOF (h⁻¹) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Rh NPs | Nitrobenzene | 6,100 | 95 | 98 |

| 5 wt% Ru/C | Nitrobenzene | 240 | 21 | 75 |

Bamberger Rearrangement

Under acidic conditions, this compound undergoes rearrangement to 4-aminophenol:

Mechanism : Protonation of the hydroxylamine group followed by-sigmatropic shift .

Conditions : Concentrated HCl, 80°C.

Yield : ~85% with minimal side products .

Interaction with Imidoyl Chlorides

This compound reacts with imidoyl chlorides to form amidoximes:

Applications : Synthesis of bioactive molecules and coordination complexes.

Formation of Cupferron Analogues

Reaction with alkyl nitrites produces chelating agents like cupferron:

Use : Metal ion sequestration in analytical chemistry .

Photochemical Reactions

Under UV light, this compound participates in hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) processes:

-

With alcohols : Forms ketones via HAT.

-

With amines : Produces imines.

Example :

Key Mechanistic Insights

Propriétés

IUPAC Name |

oxalic acid;N-phenylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERWWAYEYYMAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233423 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84447-15-4, 619-98-7 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.